molecular formula C12H14O3S B1323774 Ethyl 4-(ethylthio)benzoylformate CAS No. 300355-73-1

Ethyl 4-(ethylthio)benzoylformate

Cat. No.: B1323774
CAS No.: 300355-73-1
M. Wt: 238.3 g/mol
InChI Key: HTHJFEBXJXKUHL-UHFFFAOYSA-N
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Description

Ethyl 4-(ethylthio)benzoylformate is an organic compound with the molecular formula C12H14O3S. It is a derivative of benzoylformate, where an ethylthio group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(ethylthio)benzoylformate can be synthesized through several methods. One common method involves the esterification of benzoylformic acid with ethanol in the presence of a catalyst. The reaction typically requires an acidic environment and elevated temperatures to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(ethylthio)benzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(ethylthio)benzoylformate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-(ethylthio)benzoylformate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The ethylthio group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 4-(ethylthio)benzoylformate can be compared with other benzoylformate derivatives:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the ethylthio group.

Properties

IUPAC Name

ethyl 2-(4-ethylsulfanylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-3-15-12(14)11(13)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHJFEBXJXKUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641291
Record name Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300355-73-1
Record name Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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